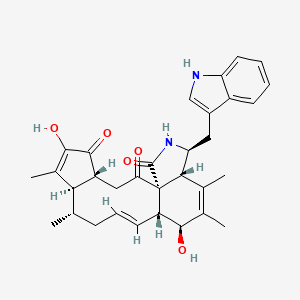

Chaetoglobosin Vb

Description

Properties

CAS No. |

1399690-75-5 |

|---|---|

Molecular Formula |

C32H36N2O5 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,4R,8R,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione |

InChI |

InChI=1S/C32H36N2O5/c1-15-8-7-10-22-28(36)17(3)16(2)27-24(12-19-14-33-23-11-6-5-9-20(19)23)34-31(39)32(22,27)25(35)13-21-26(15)18(4)29(37)30(21)38/h5-7,9-11,14-15,21-22,24,26-28,33,36-37H,8,12-13H2,1-4H3,(H,34,39)/b10-7+/t15-,21+,22-,24-,26-,27-,28+,32+/m0/s1 |

InChI Key |

PRTGSLLKDHOTJT-CIQYLYMDSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)C[C@@H]4[C@@H]1C(=C(C4=O)O)C)C(=O)N[C@H]3CC5=CNC6=CC=CC=C65)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CC4C1C(=C(C4=O)O)C)C(=O)NC3CC5=CNC6=CC=CC=C65)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Chaetoglobosin Vb from Chaetomium globosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chaetoglobosin Vb, a cytochalasan alkaloid, from the endophytic fungus Chaetomium globosum. This document details the experimental methodologies, data interpretation, and logical workflows involved in bringing this natural product to light.

Introduction

Chaetomium globosum, a ubiquitous filamentous fungus, is a well-documented producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids known for their wide range of biological activities, including cytotoxic, antifungal, and antibacterial properties.[3][4] This guide focuses on this compound, a specific member of this family, which was first isolated from an endophytic strain of C. globosum residing in the leaves of a Ginkgo biloba tree.[5][6] The discovery of novel chaetoglobosins like Vb from unique ecological niches such as endophytic fungi highlights the importance of exploring these symbiotic organisms for new bioactive compounds.

Fungal Strain and Fermentation

The journey to discovering this compound began with the isolation of the endophytic fungus Chaetomium globosum from its plant host.

Isolation of Endophytic Chaetomium globosum

A standard protocol for the isolation of endophytic fungi from plant tissue is outlined below.

Experimental Protocol: Isolation of Endophytic Fungi

-

Surface Sterilization of Plant Material: Fresh, healthy leaves of Ginkgo biloba are thoroughly washed with sterile water. The leaves are then surface-sterilized by sequential immersion in 75% ethanol for 60 seconds and a sodium hypochlorite solution (typically 1-2%) for 2-5 minutes, followed by several rinses with sterile distilled water to remove any residual sterilizing agents.

-

Plating of Plant Tissue: The surface-sterilized leaves are aseptically cut into small segments (approximately 0.5 x 0.5 cm). These segments are then placed on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin sulfate) to suppress bacterial growth.

-

Incubation and Isolation: The plates are incubated at a controlled temperature (typically 25-28°C) in the dark. Fungal hyphae emerging from the plant tissue are monitored, and individual fungal colonies are sub-cultured onto fresh PDA plates to obtain pure cultures.

-

Identification: The isolated fungus is identified as Chaetomium globosum based on its morphological characteristics (e.g., the appearance of the colony, mycelia, and ascomata) and molecular identification through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

Fermentation for this compound Production

For the production of secondary metabolites, the isolated C. globosum is subjected to large-scale fermentation.

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with mycelial plugs from a fresh PDA plate of C. globosum. The seed culture is incubated on a rotary shaker (e.g., 150-180 rpm) at 28°C for 3-5 days.

-

Large-Scale Fermentation: A production medium (e.g., a solid rice medium or a liquid medium optimized for secondary metabolite production) is inoculated with the seed culture. The fermentation is carried out for a period of 14-21 days at a controlled temperature (e.g., 28°C).

-

Monitoring: The fermentation process is monitored for fungal growth and the production of secondary metabolites, which can be initially assessed by thin-layer chromatography (TLC) of small-scale extracts.

Extraction and Isolation of this compound

Following fermentation, a systematic extraction and purification process is employed to isolate the target compound.

Experimental Protocol: Extraction and Isolation

-

Extraction: The entire fermentation culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate. The mixture is agitated to ensure thorough extraction of the secondary metabolites. The organic solvent is then separated from the aqueous phase and the fungal biomass. This process is repeated multiple times to maximize the yield.

-

Crude Extract Preparation: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Sephadex LH-20 Column Chromatography: Fractions showing promising activity or containing compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

-

Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used to characterize this compound.

| Technique | Data Obtained | Interpretation |

| Mass Spectrometry (MS) | Molecular ion peak (e.g., HR-ESI-MS) | Determination of the molecular formula. |

| ¹H NMR | Chemical shifts, coupling constants, and integration | Provides information on the number and types of protons and their connectivity. |

| ¹³C NMR | Chemical shifts | Indicates the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation signals | Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the assembly of the molecular structure. |

| Electronic Circular Dichroism (CD) Spectroscopy | CD spectrum | Used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations.[5] |

Biomimetic Transformation

A key piece of evidence in the structural elucidation of this compound was its correlation to known chaetoglobosins. A biomimetic transformation of Chaetoglobosin G under mild conditions yielded both Chaetoglobosin V and this compound.[5] This transformation not only supported the proposed structure of this compound but also suggested a possible biosynthetic relationship between these compounds.

Quantitative Data

While the specific yields from the original discovery are not publicly detailed, the following table provides an illustrative summary of the types of quantitative data that would be collected during such a study.

| Parameter | Value | Unit | Notes |

| Fungal Culture Volume | 50 | L | Representative volume for large-scale lab fermentation. |

| Crude Extract Yield | 15-25 | g | Typical yield from a fermentation of this scale. |

| Pure this compound Yield | 5-15 | mg | Yields of pure compounds are often in the milligram range. |

| ¹H NMR (Selected Signal) | δ 7.5 (d, J = 7.8 Hz) | ppm | Hypothetical chemical shift for an aromatic proton. |

| ¹³C NMR (Selected Signal) | δ 172.5 | ppm | Hypothetical chemical shift for a carbonyl carbon. |

| HR-ESI-MS (m/z) | [M+H]⁺ | The exact mass would be used to confirm the molecular formula. | |

| Optical Rotation [α]D | +ve or -ve value | degrees | Indicates the chirality of the molecule. |

Conclusion

The discovery of this compound from an endophytic strain of Chaetomium globosum underscores the vast potential of symbiotic microorganisms as a source of novel, biologically active natural products. The systematic approach, combining fungal fermentation, multi-step chromatographic purification, and advanced spectroscopic analysis, provides a robust framework for the discovery and characterization of new chemical entities. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.

References

- 1. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioactive-metabolites-produced-by-chaetomium-globosum-an-endophytic-fungus-isolated-from-ginkgo-biloba - Ask this paper | Bohrium [bohrium.com]

- 5. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Chaetoglobosin Vb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin Vb is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites produced by various species, most notably Chaetoglobium globosum.[1] These compounds, including this compound, are characterized by a substituted isoindole core fused to a macrocyclic ring.[2] The biosynthesis of chaetoglobosins originates from the intricate interplay of a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, utilizing L-tryptophan as a key precursor.[2] This technical guide delineates the biosynthetic pathway of this compound, drawing upon the well-characterized pathway of the related Chaetoglobosin A and available biochemical evidence. We will explore the genetic framework, enzymatic transformations, and relevant experimental methodologies, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.

Core Biosynthetic Machinery: The Chaetoglobosin Gene Cluster

The biosynthesis of chaetoglobosins in Chaetomium globosum is orchestrated by a dedicated gene cluster.[3] While the specific cluster for this compound has not been individually characterized, it is understood to be the same or highly homologous to the one responsible for Chaetoglobosin A production.[4] This cluster encodes the core enzymes and tailoring enzymes necessary for the synthesis and modification of the chaetoglobosin scaffold.

The key players in this biosynthetic machinery include:

-

PKS-NRPS (cheA): A hybrid enzyme responsible for the assembly of the polyketide backbone and the incorporation of L-tryptophan.[5]

-

Enoyl Reductase (cheB): Works in conjunction with the PKS-NRPS to modify the growing polyketide chain.[5]

-

Tailoring Enzymes: A suite of enzymes, including cytochrome P450 monooxygenases (cheD and cheG) and a FAD-dependent monooxygenase (cheE), that catalyze the post-PKS-NRPS modifications, leading to the diverse array of chaetoglobosin structures.[3][6]

-

Regulatory Proteins (cheC and cheF): Transcription factors that control the expression of the biosynthetic genes within the cluster.[3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a common precursor, prochaetoglobosin, followed by a series of oxidative modifications. A crucial intermediate in the pathway to this compound is Chaetoglobosin G.[7]

Step 1: Formation of the Polyketide-Tryptophan Scaffold

The pathway initiates with the PKS-NRPS hybrid enzyme (cheA) utilizing acetyl-CoA and malonyl-CoA to construct a polyketide chain. This is followed by the incorporation of L-tryptophan, which forms the characteristic indole side chain of the chaetoglobosins. The enoyl reductase (cheB) is also involved in this initial scaffolding process.[5]

Step 2: Cyclization to Prochaetoglobosin

The linear polyketide-tryptophan intermediate undergoes a spontaneous intramolecular condensation and a Diels-Alder reaction to form the key intermediate, prochaetoglobosin.[8] This molecule represents the fundamental tricyclic core structure of the chaetoglobosins.

Step 3: Oxidative Tailoring to Chaetoglobosin G

Prochaetoglobosin is then subjected to a series of oxidative modifications catalyzed by the tailoring enzymes within the gene cluster. These modifications, likely involving hydroxylations and other transformations mediated by cytochrome P450 monooxygenases and FAD-dependent monooxygenases, lead to the formation of Chaetoglobosin G.[6][9]

Step 4: Conversion of Chaetoglobosin G to this compound

Biomimetic studies have demonstrated that this compound can be formed from Chaetoglobosin G under mild conditions, suggesting a direct biosynthetic relationship.[7] This final conversion likely involves a subtle enzymatic modification, such as an isomerization or a minor redox reaction, catalyzed by one of the tailoring enzymes in the chaetoglobosin gene cluster. The precise enzyme responsible for this transformation is yet to be definitively identified.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the production of this compound is limited in the literature. However, studies on the production of related chaetoglobosins, particularly Chaetoglobosin A and C, by Chaetomium globosum provide valuable insights into the productivity of this fungal genus.

| Chaetoglobosin | Producing Strain | Culture Conditions | Yield | Reference |

| Chaetoglobosin A | Chaetomium globosum | Potato Dextrose Broth (PDB) | 52 mg/L | [10] |

| Chaetoglobosin A | C. globosum (CgcheR overexpression) | PDB | 260 mg/L | [10] |

| Chaetoglobosin A | C. globosum W7 | PDB | 58.66 mg/L | [6] |

| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | PDB | 298.77 mg/L | [6] |

| Chaetoglobosin A | C. globosum W7 | Cornstalk Fermentation | 0.34 mg/g | [11] |

| Chaetoglobosin C | C. globosum | Citrate Phosphate Buffered PDA (pH 7.01) | 203 µg / five agar plates | [12] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of chaetoglobosin biosynthesis.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Chaetomium globosum and extract chaetoglobosins for analysis.

Protocol:

-

Inoculation: Inoculate Chaetomium globosum spores or mycelial plugs into a suitable liquid medium (e.g., Potato Dextrose Broth) or onto solid agar plates (e.g., Potato Dextrose Agar).

-

Incubation: Incubate the cultures at 25-28°C for 14-21 days in a stationary or shaking incubator.

-

Extraction:

-

For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate or other suitable organic solvent. Extract the mycelia separately after homogenization.

-

For solid cultures, macerate the agar and mycelia and extract with a suitable organic solvent.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Gene Cluster Identification and Analysis

Objective: To identify and analyze the biosynthetic gene cluster for chaetoglobosins.

Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from Chaetomium globosum mycelia using a suitable fungal DNA extraction kit or a standard phenol-chloroform method.

-

Genome Sequencing: Sequence the genome of the fungus using a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Assemble the genome sequence reads.

-

Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters.

-

Identify the chaetoglobosin gene cluster by searching for genes encoding a PKS-NRPS hybrid enzyme and other characteristic tailoring enzymes.

-

Perform BLAST searches and phylogenetic analysis to compare the identified cluster with known chaetoglobosin gene clusters from other fungi.

-

Gene Disruption and Overexpression

Objective: To functionally characterize the roles of specific genes in the chaetoglobosin biosynthetic pathway.

Protocol:

-

Vector Construction:

-

Disruption: Construct a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

-

Overexpression: Clone the target gene into an expression vector under the control of a strong constitutive promoter.

-

-

Fungal Transformation: Transform Chaetomium globosum protoplasts with the constructed vector using a polyethylene glycol (PEG)-mediated or Agrobacterium tumefaciens-mediated transformation method.

-

Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the gene disruption or overexpression by PCR, Southern blotting, or RT-qPCR.

-

Metabolite Analysis: Analyze the metabolite profiles of the mutant and wild-type strains by HPLC or LC-MS to determine the effect of the gene modification on chaetoglobosin production.

Heterologous Expression of Biosynthetic Genes

Objective: To express specific biosynthetic genes in a heterologous host to characterize their enzymatic function.

Protocol:

-

Gene Cloning: Clone the gene of interest from Chaetomium globosum into a suitable expression vector for a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae).

-

Host Transformation: Transform the expression vector into the heterologous host.

-

Culture and Analysis: Culture the transformed host under conditions that induce gene expression. Analyze the culture extract for the production of the expected product of the enzymatic reaction.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the study of chaetoglobosin biosynthesis.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of fungal secondary metabolism. While the complete enzymatic cascade has not been fully elucidated, the available evidence strongly suggests a pathway that proceeds through the key intermediate Chaetoglobosin G, which is itself derived from the common precursor prochaetoglobosin. The genetic and enzymatic machinery responsible for this transformation is encoded within the chaetoglobosin gene cluster in Chaetomium globosum. Further research, employing the experimental protocols outlined in this guide, will undoubtedly shed more light on the precise mechanisms of the tailoring enzymes that generate the structural diversity observed in the chaetoglobosin family of natural products. This knowledge will be invaluable for future efforts in synthetic biology and the development of novel therapeutic agents.

References

- 1. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 3. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tailoring enzyme strategies and functional groups in biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Chaetoglobosin Vb: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, notably from the genus Chaetomium.[1][2] As a member of the diverse chaetoglobosin family, it features a characteristic polyketide-derived macrocycle fused to a perhydroisoindol-1-one ring system, with a substituted indole moiety. This technical guide provides an in-depth analysis of the physical, chemical, and biological properties of this compound, compiling available data into a structured format to support research and development efforts.

Physicochemical Properties

This compound is a white, amorphous powder. A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₂O₅ | PubChem CID: 71768076 |

| Molecular Weight | 528.6 g/mol | PubChem CID: 71768076 |

| CAS Number | 1399690-75-5 | PubChem CID: 71768076 |

| Appearance | White amorphous powder | (Xue et al., 2012) |

| Optical Rotation | [α]²⁵_D_ +80 (c 1.0, MeOH) | (Xue et al., 2012) |

| High-Resolution Mass Spectrometry (HRESIMS) | m/z 529.2694 [M+H]⁺ (calcd. for C₃₂H₃₇N₂O₅, 529.2697) | (Xue et al., 2012) |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data, recorded in CDCl₃, are pivotal for the structural confirmation of this compound.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 173.2 | |

| 3 | 53.4 | 2.67 (m) |

| 4 | 50.2 | 2.85 (m) |

| 5 | 64.7 | |

| 6 | 70.0 | |

| 7 | 84.9 | 3.48 (d, 10.1) |

| 8 | 56.7 | 2.94 (dd, 15.5, 1.7) |

| 9 | 135.1 | |

| 10 | 42.7 | 2.65 (dd, 15.5, 10.1), 2.94 (dd, 15.5, 1.7) |

| 11 | 20.2 | 1.32 (s) |

| 12 | 16.5 | 1.04 (d, 6.7) |

| 13 | 127.8 | 5.63 (br d, 10.1) |

| 14 | 132.5 | 5.95 (dd, 15.0, 10.0) |

| 15 | 39.8 | 2.01 (m), 2.45 (m) |

| 16 | 31.5 | 1.50 (ddd, 14.4, 4.9, 2.7), 1.65 (m) |

| 17 | 148.3 | 7.44 (d, 15.3) |

| 18 | 136.6 | 6.50 (dd, 15.3, 10.7) |

| 19 | 204.5 | |

| 20 | 207.3 | |

| 21 | 132.0 | |

| 22 | 136.8 | |

| 23 | 64.7 | 4.77 (dd, 10.1, 1.7) |

| 1' | 127.8 | |

| 2' | 125.8 | 7.10 (m) |

| 3' | 108.0 | |

| 4' | 118.9 | 7.52 (d, 7.9) |

| 5' | 118.2 | 7.04 (m) |

| 6' | 121.1 | 7.10 (m) |

| 7' | 111.7 | 7.36 (d, 8.1) |

| 8' | 136.1 |

Other Spectroscopic Data

| Technique | Data |

| Infrared (IR) (KBr) νₘₐₓ cm⁻¹ | 3383, 1682 |

| Ultraviolet (UV) λₘₐₓ (MeOH) nm (log ε) | 225 (4.40) |

| Electronic Circular Dichroism (ECD) (c 0.13 mg/mL, MeOH) λₘₐₓ (Δε) | 240 (-2.95), 232 (-0.64), 200 (+55.34) |

Biological Activity and Potential Signaling Pathways

Chaetoglobosins as a class are known for their wide range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2] While specific signaling pathway data for this compound is limited, related compounds offer insights into potential mechanisms of action.

Antifungal Activity

This compound has been tested against various phytopathogens.[1] The general mechanism for the antifungal activity of chaetoglobosins is believed to involve the disruption of the actin cytoskeleton, which is crucial for fungal growth and cell division.

Potential Signaling Pathways

Based on studies of other chaetoglobosins, this compound may influence key cellular signaling pathways. For instance, Chaetoglobosin A has been shown to induce apoptosis in cancer cells by modulating the MAPK and PI3K-AKT-mTOR signaling pathways.[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described by Xue et al. (2012):

-

Fungal Culture: The endophytic fungus Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree, is cultured on a solid rice medium.

-

Extraction: The fermented solid culture is extracted with ethyl acetate.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Antifungal Bioassay

The antifungal activity of this compound can be evaluated using a standard agar diffusion method.

-

Preparation of Fungal Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into Petri dishes and allowed to solidify. The surface is then inoculated with a suspension of the target phytopathogenic fungus.

-

Application of Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.

-

Measurement of Inhibition Zone: The plates are incubated at an appropriate temperature for 24-48 hours, and the diameter of the zone of inhibition around each disc is measured.

Conclusion

This compound presents as a promising natural product with notable biological activities. This guide consolidates the currently available technical data to facilitate further investigation into its therapeutic and biotechnological potential. The detailed physicochemical properties, spectroscopic data, and experimental protocols provided herein are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways affected by this compound.

References

- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chaetoglobosin Vb: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin Vb is a naturally occurring cytochalasan alkaloid produced by the endophytic fungus Chaetomium globosum. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and the investigation of its anti-inflammatory and antioxidant effects are presented. Furthermore, this document elucidates the inhibitory mechanism of this compound on the MAPK and NF-κB signaling pathways, visualized through a detailed pathway diagram. This technical guide serves as a valuable resource for researchers interested in the therapeutic potential of this compound.

Molecular Structure and Formula

This compound is a complex macrocyclic alkaloid containing an indole ring. Its chemical structure has been elucidated using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absolute configuration was established by electronic circular dichroism (CD) spectroscopy in comparison with time-dependent density functional theory (TDDFT) calculations.

Molecular Formula: C₃₂H₃₆N₂O₅[1]

Molecular Weight: 528.6 g/mol [1]

IUPAC Name: (1R,4R,8R,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.0¹,¹⁷.0⁴,⁸]icosa-6,11,15-triene-2,5,20-trione[1]

CAS Number: 1399690-75-5[1]

Physicochemical and Spectroscopic Data

A comprehensive search of the current scientific literature did not yield a publicly available X-ray crystal structure for this compound. Therefore, detailed bond lengths and angles cannot be provided at this time. Similarly, a complete, tabulated set of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound has not been published. While NMR is a key technique for its structural elucidation, specific data remains within proprietary research or has not been formally tabulated in a public-facing document.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₂O₅ | [1] |

| Molecular Weight | 528.6 g/mol | [1] |

| Exact Mass | 528.26242225 Da | [1] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in methanol and ethyl acetate |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of chaetoglobosins from fungal cultures.

3.1.1. Fungal Cultivation:

-

The endophytic fungus Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree, is cultured in a suitable liquid or solid medium.[2]

-

For solid-state fermentation, a substrate such as rice can be used.

-

The fungus is incubated for a period of 2-4 weeks at a controlled temperature, typically 25-28°C.

3.1.2. Extraction:

-

The fungal culture (including mycelium and medium) is extracted exhaustively with an organic solvent, typically ethyl acetate.[2]

-

The organic solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to separate the components of the extract.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved by repeated column chromatography, including preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

Investigation of Anti-inflammatory and Antioxidant Activity

The following protocols are based on the study of the effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.

3.2.1. Cell Culture and Treatment:

-

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

3.2.2. Western Blot Analysis for MAPK and NF-κB Pathway Proteins:

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, JNK, and the p65 subunit of NF-κB. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory and antioxidant properties. In a key study, it was shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Inhibition of MAPK and NF-κB Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of inflammatory cytokines and other inflammatory mediators.

This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By preventing their phosphorylation, this compound blocks their activation and subsequent downstream signaling.

Furthermore, this compound inhibits the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus. This nuclear translocation is a critical step for NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and antioxidant activities. Its ability to modulate the MAPK and NF-κB signaling pathways highlights its potential for the development of novel therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and pharmacokinetic properties. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.

References

The Biological Activity of Chaetoglobosin Vb: A Technical Guide for Researchers

An In-depth Examination of the Fungal Metabolite's Bioactivities, Mechanisms of Action, and Experimental Protocols

Introduction

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, most notably from the genus Chaetetomium. As with other members of the chaetoglobosin family, this compound possesses a complex chemical structure characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety. This intricate architecture is the basis for its diverse and significant biological activities, which include anti-inflammatory, antioxidant, and phytotoxic effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Cell Line | Assay | Concentration | Result | Reference |

| Cytotoxicity | RAW264.7 | MTT Assay | 25-100 µM | No significant cytotoxicity observed | [1] |

| Antioxidant | RAW264.7 | ROS Assay | 25-100 µM | Dose-dependent suppression of LPS-induced ROS production | [1] |

| Antioxidant | RAW264.7 | SOD Assay | 25-100 µM | Dose-dependent increase in SOD enzyme activity | [1] |

| Anti-inflammatory | RAW264.7 | ELISA | 100 µM | Significant inhibition of LPS-induced TNF-α, IL-6, and IL-1β production | [1] |

| Anti-inflammatory | RAW264.7 | Western Blot | 100 µM | Inhibition of LPS-induced iNOS and COX-2 protein expression | [1] |

Table 2: Cytotoxic, Phytotoxic, and Antifungal Activities of this compound

| Activity | Target Organism/Cell Line | Assay | Concentration | Result | Reference |

| Cytotoxicity | HCT116 (Human Colon Carcinoma) | Not specified | Not specified | Tested for activity, but specific IC50 value not reported in the reviewed literature. | [2] |

| Phytotoxicity | Raphanus sativus (Radish) seedlings | Seedling Growth Inhibition | 50 ppm and 200 ppm | Showed lower phytotoxicity compared to Chaetoglobosin V. Specific inhibition rates are not detailed in the reviewed literature. | |

| Antifungal Activity | Various phytopathogens | Not specified | Not specified | Tested against some phytopathogens, but specific MIC values are not available in the reviewed literature. | [3] |

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

This compound exerts its anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by modulating key signaling pathways. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated inflammatory cascade.[1]

Upon stimulation by LPS, TLR4 activates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. This compound has been shown to intervene in both.[1]

In the MyD88-dependent pathway , this compound suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This, in turn, prevents the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus. The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, resulting in decreased production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

In the TRIF-dependent pathway , this compound reduces the release of interferon-beta (IFN-β).[1]

The antioxidant effect of this compound is attributed to its ability to suppress the production of reactive oxygen species (ROS) and enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) in LPS-stimulated macrophages.[1]

Experimental Protocols

Anti-inflammatory and Antioxidant Activity Assays

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired duration.

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment with this compound, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA solution. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

To determine the expression levels of key proteins in the signaling pathways, western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, NF-κB p65, iNOS, COX-2, and a loading control like β-actin). After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Phytotoxicity Assay (Radish Seedling Assay)

A solution of this compound in a suitable solvent (e.g., acetone) is prepared at the desired concentrations (e.g., 50 ppm and 200 ppm). An aliquot of each solution is applied to filter paper placed in a petri dish or multi-well plate. The solvent is allowed to evaporate completely.

Radish (Raphanus sativus) seeds are surface-sterilized and germinated in the dark. Uniformly sized seedlings are then placed on the treated filter papers. A small amount of sterile water is added to each well to moisten the filter paper. The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 3-4 days.

After the incubation period, the lengths of the hypocotyls and roots of the radish seedlings are measured. The percentage of inhibition is calculated by comparing the growth in the treatment groups to that of a solvent-only control. A known herbicide (e.g., glyphosate) can be used as a positive control.

Cytotoxicity Assay against Cancer Cell Lines (e.g., HCT116)

Human colon carcinoma HCT116 cells are maintained in a suitable culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Cell viability is then determined using a suitable assay, such as the MTT assay as described previously, or a sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for anti-inflammatory activity assessment.

Conclusion

This compound is a fungal metabolite with a range of biological activities, most notably potent anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of the MAPK and NF-κB signaling pathways, making it a compound of interest for further investigation in the context of inflammatory diseases. While its cytotoxic, phytotoxic, and antifungal activities have been reported, further studies are required to quantify these effects with specific IC50 and MIC values. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound. As research into fungal secondary metabolites continues, a deeper understanding of the structure-activity relationships of chaetoglobosins will undoubtedly pave the way for the development of new therapeutic agents.

References

- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Chaetoglobosin Vb: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Chaetoglobosin Vb, a cytochalasan alkaloid with notable biological activity. This document details the producing organisms, optimized fermentation and extraction protocols, and the analytical characterization of this fungal secondary metabolite. Furthermore, it elucidates the key signaling pathway modulated by this compound, offering insights for further research and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by several fungal species, most notably the endophytic fungus Chaetomium globosum.[1][2] This fungus has been isolated from diverse environments, including the leaves of the Ginkgo biloba tree and marine habitats.[1] Another documented producer of this compound is the marine-derived fungus Emericellopsis sp. SCSIO41202.[3]

Isolation and Purification of this compound

The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction of the bioactive compounds, and subsequent purification using chromatographic techniques.

Fungal Fermentation

Chaetomium globosum is typically cultured in a nutrient-rich medium to promote the production of this compound. While specific yields for this compound are not widely reported, studies on the closely related Chaetoglobosin A provide insights into optimal fermentation conditions.

Table 1: Fermentation Parameters for Chaetoglobosin Production by Chaetomium globosum

| Parameter | Condition | Reference |

|---|---|---|

| Culture Medium | Potato Dextrose Agar (PDA) Broth or Cornstalk Medium | [4] |

| Incubation Temperature | 28°C | [4] |

| Culture Duration | 9 - 15 days | [4] |

| Agitation | Static or 180 rpm |[4] |

Extraction

Following fermentation, the fungal biomass and culture broth are extracted to isolate the crude mixture of secondary metabolites.

Table 2: Extraction Solvents for Chaetoglobosins

| Solvent | Efficacy | Reference |

|---|---|---|

| Ethyl Acetate | Commonly used for extraction from fungal cultures. | [1] |

| Acetone | Found to be an optimal extractant for cornstalk fermentation residues. |[4] |

Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound from other co-metabolites.

Table 3: Chromatographic Techniques for Chaetoglobosin Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Reference |

|---|---|---|---|

| Flash Chromatography | C18 Resin | Methanol/Water Gradient | [5] |

| High-Performance Liquid Chromatography (HPLC) | C18 Column | Acetonitrile/Water (Isocratic) |[4] |

Experimental Protocols

Fermentation of Chaetomium globosum**

-

Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

-

Inoculate the sterile PDB with a fresh culture of Chaetomium globosum.

-

Incubate the culture at 28°C for 14 days with shaking at 180 rpm.

Extraction of this compound

-

After incubation, homogenize the entire culture (mycelium and broth).

-

Extract the homogenized culture three times with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification by Chromatography

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to flash chromatography on a C18 column, eluting with a stepwise gradient of methanol in water.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

Pool fractions containing this compound and concentrate them.

-

Perform final purification using semi-preparative HPLC with a C18 column and an isocratic mobile phase of acetonitrile and water.

Below is a graphical representation of the experimental workflow for the isolation and purification of this compound.

References

- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Absolute Configuration of Chaetoglobosin Vb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data used to determine the absolute configuration of Chaetoglobosin Vb, a cytochalasan alkaloid isolated from the endophytic fungus Chaetomium globosum. Understanding the precise three-dimensional arrangement of atoms is critical for elucidating its structure-activity relationships and potential therapeutic applications.

Introduction to this compound

This compound is a member of the chaetoglobosin family, a large class of fungal secondary metabolites belonging to the cytochalasan alkaloids.[1][2] These molecules are characterized by a complex architecture featuring a perhydroisoindolone moiety fused to a macrocyclic ring, with a distinctive 10-(indol-3-yl) group.[1][2] this compound was first isolated from an endophytic fungus, Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree.[3] The determination of its absolute configuration was crucial for distinguishing it from other stereoisomers and for understanding its biological function.

Strategy for Stereochemical Assignment

The elucidation of this compound's planar structure was accomplished using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] However, determining the absolute configuration of such a complex, polycyclic molecule required a more advanced approach.

The definitive assignment was achieved through a powerful combination of experimental Electronic Circular Dichroism (CD) spectroscopy and quantum chemical calculations using Time-Dependent Density Functional Theory (TDDFT).[3] This chiroptical method is particularly valuable for complex natural products that may be difficult to crystallize for X-ray analysis. The strategy involves comparing the experimentally measured CD spectrum of the natural product with the theoretically predicted spectrum for a known stereoisomer. A match between the experimental and calculated spectra provides strong evidence for the absolute configuration.[3][4][5]

This assignment was further supported by the chemical correlation between this compound and related known compounds, Chaetoglobosin V and Chaetoglobosin G, through a biomimetic transformation.[3]

Quantitative Data Summary

The structural and chiroptical properties of this compound were characterized by various analytical techniques. The key quantitative data are summarized below.

| Property | Value / Observation | Technique |

| Molecular Formula | C₃₂H₃₆N₂O₅ | High-Resolution Mass Spectrometry (HRMS) |

| Exact Mass | Value not publicly available in searched abstracts. | HRMS |

| Optical Rotation | Optically active, dextrorotatory (+). Specific value not publicly available in searched abstracts. | Polarimetry |

| ECD Cotton Effects | The experimental CD spectrum was compared with the calculated spectrum for the final assignment.[3] | Electronic Circular Dichroism |

| ¹H and ¹³C NMR | Data consistent with a chaetoglobosin-type structure.[3] Specific shifts not available in abstracts. | NMR Spectroscopy |

Experimental Protocols

The determination of the absolute configuration of this compound relied on the following key experimental and computational procedures.

Fungal Culture and Isolation

-

Organism : The endophytic fungus Chaetomium globosum was isolated from the leaves of a Ginkgo biloba tree.[3]

-

Cultivation : The fungus was cultivated on a solid medium (e.g., potato dextrose agar or rice medium) at approximately 25-28°C for several weeks to allow for the production of secondary metabolites.

-

Extraction : The fermented solid culture was extracted exhaustively with an organic solvent, typically ethyl acetate, to partition the metabolites from the culture medium.[3]

-

Purification : The crude ethyl acetate extract was subjected to multiple steps of column chromatography. This process typically involves a combination of normal-phase (silica gel) and reverse-phase (e.g., ODS, C18) chromatography, followed by final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6][7]

Spectroscopic and Chiroptical Analysis

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a high-field spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[6] These spectra were used to determine the planar structure and relative stereochemistry.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the elemental composition and exact mass of the molecule.[6][8]

-

Electronic Circular Dichroism (ECD) : The experimental ECD spectrum was recorded on a dedicated CD spectrometer.[6][7] The purified compound was dissolved in a suitable spectroscopic-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1-0.2 mg/mL). The spectrum was measured over a wavelength range of approximately 200-400 nm.[6]

Computational Methodology (TDDFT-ECD)

-

Conformational Search : A thorough conformational analysis of a model structure of this compound was performed using molecular mechanics methods to identify all low-energy conformers.

-

Geometry Optimization : The geometries of the identified stable conformers were then optimized at a higher level of theory, typically using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).

-

TDDFT Calculation : The ECD spectra for each optimized conformer were calculated using Time-Dependent DFT (TDDFT). This step predicts the excitation energies and rotational strengths of the electronic transitions.

-

Spectrum Simulation : The final theoretical ECD spectrum was obtained by averaging the spectra of all significant conformers, weighted according to their Boltzmann population distribution at room temperature. The calculated transitions are typically convoluted with a Gaussian function to simulate the experimental band shape.[9]

-

Comparison : The resulting calculated ECD spectrum was then visually and quantitatively compared with the experimental spectrum. A good agreement in the signs and relative intensities of the Cotton effects confirmed the assigned absolute configuration.[3]

Supporting Chemical Correlation

To further solidify the stereochemical assignment, a biomimetic transformation was performed. Chaetoglobosin G, a known related compound, was converted under mild conditions into both Chaetoglobosin V and this compound.[3] This chemical correlation demonstrated that these compounds share a common biosynthetic origin and, by extension, the same absolute configuration at their conserved chiral centers.

Conclusion

The absolute configuration of this compound was unequivocally established through the synergistic application of experimental ECD spectroscopy and theoretical TDDFT calculations.[3] This state-of-the-art chiroptical approach, supported by traditional spectroscopic analysis and chemical correlation, provides a reliable framework for determining the stereochemistry of complex natural products. The established configuration is fundamental for future research into the biological activities of this compound and for guiding synthetic and medicinal chemistry efforts.

References

- 1. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arpi.unipi.it [arpi.unipi.it]

The Fungal Secondary Metabolite Chaetoglobosin Vb: A Technical Guide for Researchers

An In-depth Examination of its Core Properties, Biological Activities, and Experimental Methodologies

Abstract

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi. As a member of the diverse chaetoglobosin family, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its discovery, chemical properties, and known biological effects, with a strong emphasis on quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of key pathways and workflows to facilitate a deeper understanding of its role as a fungal secondary metabolite.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery and development. Among these, the cytochalasan alkaloids, and specifically the chaetoglobosins, have been a subject of intense study due to their wide range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties[1]. Chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are biosynthesized through a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway[2][3][4].

This compound, a member of this family, was first isolated from the endophytic fungus Chaetomium globosum, notably from a strain associated with the leaves of the Ginkgo biloba tree[5][6]. Its chemical structure has been elucidated, revealing a close relationship to other known compounds such as chaetoglobosin V and chaetoglobosin G[5][6]. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential applications.

Chemical Properties and Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry[5][6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H36N2O5 | [7] |

| Molecular Weight | 528.64 g/mol | Inferred from Molecular Formula |

| Appearance | Pale yellow solid | [7] |

| Key Spectroscopic Data | 1H NMR and 13C NMR data are available in the literature, revealing the characteristic signals of the indole ring, the perhydroisoindolone core, and the macrocyclic ring. | [7][8][9] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and phytotoxicity.

Cytotoxic Activity

While specific IC50 values for this compound are not extensively reported across a wide range of cell lines, studies on closely related chaetoglobosins provide a strong indication of its potential. For context, various chaetoglobosins have shown significant cytotoxicity against human cancer cell lines[10][11][12].

Table 2: Cytotoxicity of this compound and Related Compounds (IC50 values in µM)

| Compound | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | Reference |

| Chaetoglobosin V | 3.15 - 8.44 | Not Reported | < 20 | < 20 | [10] |

| This compound | Not Specifically Reported | Not Specifically Reported | < 20 | < 20 | [7] |

| Chaetoglobosin A | 3.15 - 8.44 | < 20 | < 20 | < 20 | [10] |

| Etoposide (Control) | 2.13 | Not Reported | Not Reported | Not Reported | [10] |

Note: The table includes data for closely related chaetoglobosins to provide a comparative context for the potential activity of this compound.

Phytotoxic Activity

This compound, along with other chaetoglobosins, has been shown to inhibit the growth of radish (Raphanus sativus) seedlings[10].

Table 3: Phytotoxicity of this compound and Related Compounds on Radish Seedlings

| Compound | Concentration (ppm) | Inhibition Rate (%) | Reference |

| Chaetoglobosin V | 50 | >60 | [10] |

| This compound | 50 | Data not specifically quantified, but inhibitory effects noted. | [10] |

| Chaetoglobosin A | 50 | >60 | [10] |

| Glyphosate (Control) | 50 | >60 | [10] |

Mechanism of Action

The primary mechanism of action for chaetoglobosins is their interaction with the cellular actin cytoskeleton[13]. By binding to actin filaments, they disrupt actin polymerization, leading to a cascade of downstream effects that can culminate in apoptosis (programmed cell death)[14][15].

Disruption of the Actin Cytoskeleton

Chaetoglobosins are known to interfere with the assembly and disassembly of actin filaments, which are crucial for maintaining cell shape, motility, and division[13][15]. This disruption can lead to morphological changes in the cell, including cell rounding and membrane blebbing, which are characteristic features of apoptosis[16].

Induction of Apoptosis

The disruption of the actin cytoskeleton by chaetoglobosins can trigger apoptotic pathways. While the specific signaling cascade for this compound has not been fully elucidated, studies on other chaetoglobosins, such as Chaetoglobosin A, have shown the involvement of the MAPK and PI3K-AKT-mTOR signaling pathways in mediating apoptosis in cancer cells[17]. It is plausible that this compound induces apoptosis through a similar mechanism.

Biosynthesis

Chaetoglobosins are synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme[2][3][4][5]. The biosynthetic gene cluster for chaetoglobosins typically includes the PKS-NRPS gene, along with genes encoding tailoring enzymes such as oxidases and reductases that modify the initial polyketide-peptide backbone to generate the diverse range of chaetoglobosin structures[2][3]. While the specific gene cluster for this compound has not been definitively identified, it is understood to be derived from L-tryptophan and a polyketide chain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Fungal Fermentation and Extraction

Objective: To cultivate Chaetomium globosum and extract crude secondary metabolites, including this compound.

Materials:

-

Strain: Chaetomium globosum (e.g., endophytic strain from Ginkgo biloba)

-

Media: Potato Dextrose Agar (PDA) for initial culture, and a liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)[13][18].

-

Equipment: Shaker incubator, filtration apparatus, rotary evaporator.

Protocol:

-

Inoculate a PDA plate with C. globosum and incubate at 25-28°C for 5-7 days.

-

Aseptically transfer agar plugs of the fungal mycelium to a flask containing the liquid fermentation medium.

-

Incubate the liquid culture on a rotary shaker (e.g., 150-180 rpm) at 25-28°C for 14-21 days[13][18].

-

After incubation, separate the mycelium from the broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude broth extract.

-

Dry the mycelium, grind it into a powder, and extract sequentially with methanol and acetone. Combine the solvent extracts and concentrate to obtain the crude mycelial extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude fungal extract.

Materials:

-

Crude extract of C. globosum.

-

Silica gel for column chromatography.

-

Solvents for chromatography: n-hexane, ethyl acetate, methanol, chloroform, acetonitrile, water.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Protocol:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate or chloroform-methanol.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar Rf values to this compound.

-

Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile-water or methanol-water[19].

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Confirm the structure of the purified compound using NMR and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, HeLa).

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound, a secondary metabolite from the endophytic fungus Chaetomium globosum, represents a promising natural product with potential applications in cancer chemotherapy and as a phytotoxin. Its ability to disrupt the actin cytoskeleton provides a clear mechanism of action that warrants further investigation. Future research should focus on a more comprehensive evaluation of its cytotoxicity against a broader panel of cancer cell lines, including drug-resistant strains. Elucidating the specific biosynthetic gene cluster responsible for its production could enable synthetic biology approaches to enhance its yield or generate novel analogs with improved activity and reduced toxicity. Furthermore, in-depth studies into the specific signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Molecular basis of cytochalasan biosynthesis in fungi: gene cluster analysis and evidence for the involvement of a PKS-NRPS hybrid synthase by RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 5. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diagnostically analyzing 1 H NMR spectra of sub-types in chaetoglobosins for dereplication - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10434H [pubs.rsc.org]

- 10. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic Chaetoglobosins From a Soil-derived Chaetomium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]

- 15. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]

- 19. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Chaetoglobosin Vb from Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Chaetoglobosin Vb, a cytochalasan alkaloid, from endophytic fungi, primarily Chaetomium globosum. This document outlines the necessary materials, step-by-step procedures for fungal fermentation, extraction, and chromatographic purification, as well as methods for characterization.

Introduction

This compound is a member of the chaetoglobosin family of mycotoxins, which are secondary metabolites produced by various fungi, notably the endophytic fungus Chaetomium globosum.[1][2][3][4] This compound, along with its analogs, has garnered significant interest in the scientific community due to its wide range of biological activities, including potent cytotoxic and phytotoxic effects.[3][5][6] The primary mechanism of action for many chaetoglobosins involves the disruption of actin polymerization, a fundamental cellular process, making them valuable tools for cell biology research and potential leads for novel therapeutic agents.[1][7] This protocol details a comprehensive methodology for the isolation of this compound for further investigation.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data from the isolation of this compound. Specific yields may vary depending on the fungal strain, culture conditions, and extraction efficiency.

| Parameter | Value | Source / Notes |

| Fungal Strain | Chaetomium globosum (endophyte from Ginkgo biloba) | Xue et al., 2012[4] |

| Fermentation Volume | 50 L | Based on similar chaetoglobosin isolation protocols.[8] |

| Crude Extract Yield | Data not available | To be determined experimentally. |

| Pure this compound Yield | Data not available | To be determined experimentally. The yield of other chaetoglobosins like Chaetoglobosin A can range from mg/L to hundreds of mg/L depending on the strain and conditions.[2] |

| Purity | >95% | As determined by HPLC analysis.[9] |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic methods.[4]

| Spectroscopic Method | Key Findings / Data | Source / Notes |

| Mass Spectrometry (MS) | Molecular formula determination. | Expected to be consistent with published data by Xue et al., 2012.[4] |

| ¹H NMR | Characteristic chemical shifts for the indole moiety and macrocyclic structure. | Specific chemical shift data is available in specialized literature.[10] |

| ¹³C NMR | Carbon skeleton confirmation. | Specific chemical shift data is available in specialized literature. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and stereochemistry. | Essential for unambiguous structure confirmation. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of this compound.

Protocol 1: Fungal Fermentation

-

Fungal Strain: Chaetomium globosum, an endophytic fungus isolated from the leaves of Ginkgo biloba.[4]

-

Culture Media:

-

Seed Culture: Potato Dextrose Agar (PDA) or Sabouraud's medium.[3]

-

Production Culture: Large-scale fermentation can be carried out in a liquid medium containing oat flour (80 g/L), maltose (10 g/L), and yeast extract (2 g/L) with the pH adjusted to 6.0 before autoclaving.[8] Alternatively, solid-state fermentation on rice or cornstalks can be employed.[3][11][12] For optimal growth and mycotoxin production, a neutral pH is generally favored.[13]

-

-

Fermentation Conditions:

Protocol 2: Extraction of this compound

-

Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.

-

Extraction of Mycelia:

-

Extraction of Culture Filtrate:

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

-

Concentration:

-

Combine all the ethyl acetate extracts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Protocol 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the characteristic UV absorbance of chaetoglobosins.

-

-

Sephadex LH-20 Column Chromatography:

-